Atto 465 Fluorescent Dye: An In-depth Technical Guide
Atto 465 Fluorescent Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent dye belonging to the acriflavine dye family, recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] This dye is characterized by a significant Stokes shift of approximately 55 nm in aqueous solutions and is moderately hydrophilic.[1] Its excitation spectrum falls within the range of 420-465 nm, making it a versatile tool for various fluorescence-based applications in life sciences, including the labeling of proteins, DNA, and RNA.[1][2] This guide provides a comprehensive overview of the core properties of Atto 465, detailed experimental protocols for its use, and visualizations of key workflows.
Core Properties of Atto 465
The utility of a fluorescent dye is defined by its photophysical and chemical characteristics. Atto 465 possesses a favorable combination of properties that make it suitable for a wide range of applications, from fluorescence microscopy to single-molecule detection.
Photophysical Properties
The key photophysical parameters of Atto 465 are summarized in the table below. These values are crucial for selecting appropriate excitation sources, emission filters, and for the quantitative analysis of fluorescence data.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 453 nm | |
| Maximum Emission Wavelength (λem) | 506 nm | |
| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.75 (75%) | |
| Fluorescence Lifetime (τ) | 5.0 ns | |
| Stokes Shift | ~53 nm |
Chemical Properties and Stability
Experimental Protocols
Covalent labeling of biomolecules is a primary application of Atto 465. The following sections provide detailed protocols for the conjugation of Atto 465 to proteins and oligonucleotides using common reactive derivatives.
Protein Labeling with Atto 465 NHS Ester
This protocol is suitable for labeling proteins via primary amines (e.g., lysine residues).
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS)
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Atto 465 NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
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Purification column (e.g., Sephadex G-25)
Methodology:
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Protein Preparation:
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Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
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Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the labeling buffer.
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Dye Preparation:
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Immediately before use, dissolve the Atto 465 NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
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Labeling Reaction:
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While gently vortexing the protein solution, add the dissolved Atto 465 NHS ester. A 3- to 10-fold molar excess of the dye to the protein is a good starting point.
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Incubate the reaction for 1 hour at room temperature, protected from light.
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Purification:
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Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
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The first colored band to elute is the labeled protein.
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Protein Labeling with Atto 465 Maleimide
This protocol is designed for labeling proteins via free sulfhydryl groups (e.g., cysteine residues).
Materials:
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Protein of interest containing free sulfhydryl groups
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Atto 465 maleimide
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Anhydrous DMF or DMSO
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Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
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(Optional) Reducing agent (e.g., DTT or TCEP)
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Purification column (e.g., Sephadex G-25)
Methodology:
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Protein Preparation:
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Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.
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If necessary, reduce disulfide bonds by incubating with a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.
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Dye Preparation:
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Immediately before use, dissolve the Atto 465 maleimide in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
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Labeling Reaction:
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Add a 10- to 20-fold molar excess of the dissolved Atto 465 maleimide to the protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove unreacted dye by gel filtration as described for the NHS ester labeling.
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Oligonucleotide Labeling with Atto 465 NHS Ester
This protocol is for labeling amino-modified oligonucleotides.
Materials:
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Amino-modified oligonucleotide
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Atto 465 NHS ester
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Anhydrous DMF
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Labeling buffer: 0.2 M carbonate buffer, pH 8.0-9.0
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Purification system (e.g., HPLC)
Methodology:
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Oligonucleotide and Dye Preparation:
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Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.
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Prepare a 5 mg/mL solution of Atto 465 NHS ester in anhydrous DMF.
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Labeling Reaction:
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Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.
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Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5.
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Purification:
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Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration. Dual HPLC purification is recommended for high purity.
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Conclusion
Atto 465 is a robust and versatile fluorescent dye with properties that are well-suited for a variety of demanding applications in modern biological research and drug development. Its strong absorption, high quantum yield, and good photostability make it an excellent choice for sensitive and quantitative fluorescence-based assays. The availability of different reactive forms allows for straightforward and efficient labeling of a wide range of biomolecules. By following the detailed protocols provided in this guide, researchers can effectively utilize Atto 465 to advance their scientific investigations.
